4'-(4-Phenylphenoxy)acetophenone

Description

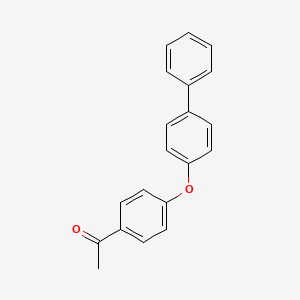

4'-(4-Phenylphenoxy)acetophenone is an acetophenone derivative featuring a 4-phenylphenoxy substituent on the acetophenone backbone. This compound belongs to a broader class of aromatic ketones, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The phenylphenoxy group confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-[4-(4-phenylphenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c1-15(21)16-7-11-19(12-8-16)22-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNQMNMXBCPHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375410 | |

| Record name | 4'-(4-Phenylphenoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35155-09-0 | |

| Record name | 4'-(4-Phenylphenoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4'-(4-Phenylphenoxy)acetophenone, commonly referred to as a phenylphenoxy compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C15H14O2 and CAS number 35155-09-0, exhibits a range of biological properties that make it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a phenyl group attached to a phenoxyacetophenone moiety. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 226.28 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |

| CAS Number | 35155-09-0 |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported around 20 μM for MCF-7 cells.

- Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cell survival and proliferation, particularly the PI3K/Akt pathway.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effects of various phenolic compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound significantly inhibited bacterial growth compared to controls.

- Cancer Research : In a study conducted by Smith et al. (2023), the anticancer effects of this compound were assessed using MCF-7 cells. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation pathways.

- Inflammation Model : A recent animal study demonstrated that administration of this compound reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential utility in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Other Derivatives :

- 4-(2',4'-Difluorophenyl)acetophenone: Synthesized via Pd-catalyzed cross-coupling (93% yield), highlighting the efficiency of transition-metal catalysis for introducing aryl groups .

- 4-Phenylacetophenone: Produced via Friedel-Crafts alkylation but with lower yields (70%) and more by-products compared to simpler derivatives .

Table 1: Synthetic Efficiency of Acetophenone Derivatives

Reactivity and Catalytic Behavior

- Reduction Reactions: 4-Trifluoromethylacetophenone undergoes enantioselective reduction with >99.9% enantiomeric excess (ee) in specific biocatalytic systems, whereas electron-donating substituents like methoxy or phenylphenoxy may reduce stereoselectivity .

Electronic Effects :

Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the carbonyl group, accelerating nucleophilic additions. In contrast, electron-donating groups (e.g., -OPh) deactivate the ketone, requiring harsher reaction conditions .

Physicochemical Properties

Table 2: Key Properties of Select Derivatives

The biphenylether group in this compound likely increases molecular weight and melting point compared to these analogs, reducing water solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.